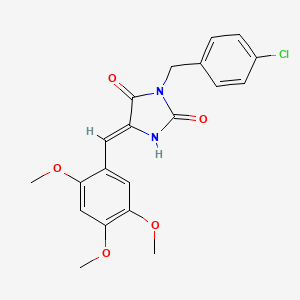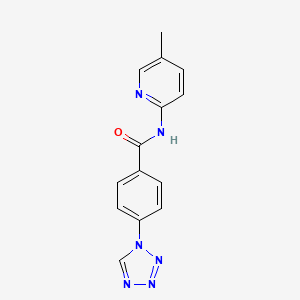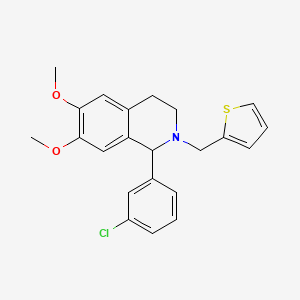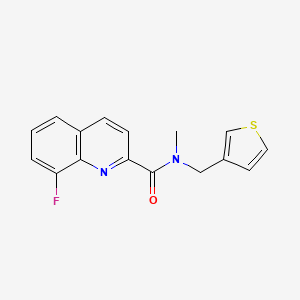![molecular formula C21H17Cl3N2O3S B5184498 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. It is also known as MK-2206 and is classified as an allosteric inhibitor of AKT. AKT is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of AKT by MK-2206 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Mecanismo De Acción
MK-2206 works by inhibiting the activity of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting AKT, MK-2206 can block these downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
MK-2206 has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on AKT, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the activity of other proteins involved in cell survival and proliferation, such as mTOR and S6K.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MK-2206 for lab experiments is its specificity for AKT. This allows researchers to study the role of AKT in various cellular processes and diseases. However, one limitation of MK-2206 is its poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on MK-2206. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to MK-2206. Additionally, researchers are exploring the use of MK-2206 in combination with other cancer treatments to enhance their efficacy.
Métodos De Síntesis
The synthesis of MK-2206 involves several steps, including the reaction of 2,3-dichloroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(2,3-dichlorophenyl)benzamide. This compound is then reacted with 3,4-dimethylaniline and sulfuryl chloride to form 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide. The final product is then purified using various techniques, including column chromatography.
Aplicaciones Científicas De Investigación
MK-2206 has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and lung cancer. Studies have also shown that MK-2206 can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-12-6-8-15(10-13(12)2)26-30(28,29)19-11-14(7-9-16(19)22)21(27)25-18-5-3-4-17(23)20(18)24/h3-11,26H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHYZRBWULMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)



![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
